An In-Depth Technical Guide to the Chemical Properties of 1,2,5,6-Tetrabromohexane
An In-Depth Technical Guide to the Chemical Properties of 1,2,5,6-Tetrabromohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1,2,5,6-tetrabromohexane (CAS No. 58443-86-0). As a key organobromine compound, its utility spans from being a versatile precursor in organic synthesis to its application as a flame retardant. This document delves into the nuanced aspects of its chemical behavior, supported by established experimental protocols and spectroscopic data, to serve as an essential resource for researchers and professionals in chemistry and drug development.
Introduction: Unveiling a Versatile Brominated Alkane
1,2,5,6-Tetrabromohexane is a saturated aliphatic hydrocarbon bearing four bromine atoms, with two vicinal dibromide moieties at the 1,2 and 5,6 positions of a hexane backbone.[1] This structural feature is central to its chemical reactivity and utility. The presence of multiple reactive C-Br bonds makes it a valuable building block for the synthesis of a variety of organic molecules, including cyclic compounds and polymers. Furthermore, its high bromine content contributes to its efficacy as a flame retardant.[2] This guide aims to provide a deep understanding of the causality behind its experimental applications, grounded in its fundamental chemical properties.
Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 1,2,5,6-tetrabromohexane is paramount for its effective handling, application, and the design of synthetic routes.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀Br₄ | [1][2] |
| Molecular Weight | 401.76 g/mol | [1][2] |
| CAS Number | 58443-86-0 | [2][3] |
| Appearance | Colorless to white solid | [2] |
| Melting Point | 47.0 to 51.0 °C | [2] |
| Boiling Point | 398.9 °C at 760 mmHg | [2] |
| Density | 2.218 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like pentane. | [4] |
Synthesis of 1,2,5,6-Tetrabromohexane: A Protocol Grounded in Electrophilic Addition
The primary and most direct synthesis of 1,2,5,6-tetrabromohexane involves the electrophilic addition of bromine (Br₂) to the double bonds of 1,5-hexadiene. This reaction proceeds via a bromonium ion intermediate, leading to the stereospecific anti-addition of bromine atoms across each double bond.
Causality of Experimental Choices
The choice of a non-polar solvent like dichloromethane or carbon tetrachloride is crucial to prevent the participation of the solvent as a nucleophile, which would lead to the formation of undesired halohydrins. The reaction is typically performed at a low temperature to control the exothermicity of the bromination and to minimize side reactions, such as allylic bromination. The slow, dropwise addition of bromine ensures that the concentration of Br₂ remains low, which helps to prevent over-bromination and other side reactions. A work-up with a reducing agent like sodium bisulfite is a self-validating step to quench any unreacted bromine, indicated by the disappearance of the characteristic bromine color.
Detailed Experimental Protocol: Synthesis from 1,5-Hexadiene
Materials:
-
1,5-Hexadiene (C₆H₁₀)[5]
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dropping funnel
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Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
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Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1,5-hexadiene (1.0 equivalent) in dichloromethane.
-
Cool the flask in an ice bath to 0 °C with continuous stirring.
-
Slowly add a solution of bromine (2.0 equivalents) in dichloromethane dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C. The disappearance of the bromine color indicates the progress of the reaction.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 30 minutes, and then warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bisulfite until the orange-brown color of excess bromine disappears.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 1,2,5,6-tetrabromohexane can be purified by recrystallization from a suitable solvent such as pentane or ethanol.
Caption: Synthesis of 1,2,5,6-Tetrabromohexane.
Spectroscopic Characterization: The Fingerprint of a Molecule
Spectroscopic analysis is indispensable for the unambiguous identification and structural confirmation of 1,2,5,6-tetrabromohexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show complex multiplets. The protons on the brominated carbons (CHBr) would appear at the most downfield region (typically δ 4.0-4.5 ppm). The methylene protons adjacent to the CHBr groups (CH₂-CHBr) would resonate further upfield, followed by the central methylene protons (-CH₂-CH₂-).
-
¹³C NMR: The carbon NMR spectrum would show distinct signals for the different carbon environments. The carbons bonded to bromine (C-Br) would be the most deshielded, appearing in the range of δ 45-55 ppm. The methylene carbons would appear at higher field.
Mass Spectrometry (MS)
The mass spectrum of 1,2,5,6-tetrabromohexane provides crucial information about its molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum is available in the NIST WebBook.[3]
-
Molecular Ion (M⁺): Due to the presence of four bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern resulting from the natural abundance of ⁷⁹Br and ⁸¹Br isotopes.
-
Fragmentation: Common fragmentation pathways for bromoalkanes involve the loss of a bromine radical (M-Br)⁺ and subsequent loss of HBr. Cleavage of the C-C bonds will also occur, leading to a series of smaller fragment ions.
Chemical Reactivity and Synthetic Applications
The two vicinal dibromide units in 1,2,5,6-tetrabromohexane are the epicenters of its reactivity, making it a versatile substrate for various organic transformations.
Dehydrobromination Reactions
Treatment of 1,2,5,6-tetrabromohexane with a strong base can induce double dehydrobromination to form conjugated dienes or trienes. The choice of base and reaction conditions dictates the regioselectivity and stereoselectivity of the elimination reactions. This makes it a potential precursor for the synthesis of various unsaturated systems.
Nucleophilic Substitution Reactions
The bromine atoms in 1,2,5,6-tetrabromohexane are susceptible to nucleophilic substitution. This allows for the introduction of a wide range of functional groups. For instance, reaction with nucleophiles like azides can introduce nitrogen-containing moieties, which are valuable in the synthesis of heterocyclic compounds and other biologically active molecules.[6]
Caption: Reactivity of 1,2,5,6-Tetrabromohexane.
Applications in Polymer Chemistry
As a tetrabrominated compound, 1,2,5,6-tetrabromohexane can serve as a crosslinking agent or a monomer in the synthesis of specialty polymers. Its incorporation into a polymer backbone can enhance flame retardancy and modify the physical properties of the material.
Safety and Handling
1,2,5,6-Tetrabromohexane is classified as toxic if swallowed.[1] It is essential to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS).
Conclusion: A Multifaceted Chemical Tool
1,2,5,6-Tetrabromohexane is a chemical compound with a rich and versatile chemistry. Its synthesis is straightforward, and its multiple reactive sites offer a gateway to a wide array of organic molecules. From its role as a building block in the synthesis of complex organic structures to its application in materials science as a flame retardant, 1,2,5,6-tetrabromohexane continues to be a compound of interest for researchers and scientists. This guide provides the foundational knowledge necessary to explore and exploit its chemical properties in innovative research and development endeavors.
References
-
PubChem. Hexane, 1,2,5,6-tetrabromo-. National Center for Biotechnology Information. [Link]
-
NIST. Hexane, 1,2,5,6-tetrabromo-. NIST Chemistry WebBook. [Link]
-
Master Organic Chemistry. Reactions of Azides. [Link]
-
PubChem. 1,5-Hexadiene. National Center for Biotechnology Information. [Link]
Sources
- 1. Hexane, 1,2,5,6-tetrabromo- | C6H10Br4 | CID 94047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Hexane, 1,2,5,6-tetrabromo- [webbook.nist.gov]
- 4. Natural product anticipation through synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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